Superior Hetero-Diels–Alder Reactivity of Isorhodanine Core Versus Matched Rhodanine Derivatives
DFT calculations at the M06-2X/6-311+G(d,p) level demonstrate that 5-arylideneisorhodanine derivatives react with dimethyl maleate via hetero-Diels–Alder cycloaddition with significantly lower activation free-energy barriers than the corresponding 5-arylidenerhodanine analogs [1]. This differential reactivity is attributed to the distinct LUMO energy and coefficient distribution at the exocyclic double bond, which in the isorhodanine series benefits from the electron-withdrawing effect of the C4 thiocarbonyl rather than the C2 thiocarbonyl [1].
| Evidence Dimension | DFT-calculated activation free-energy barrier (ΔG‡) for hetero-Diels–Alder reaction with dimethyl maleate |
|---|---|
| Target Compound Data | 5-arylideneisorhodanine (class representative): lower ΔG‡; reaction proceeds under milder conditions [1] |
| Comparator Or Baseline | 5-arylidenerhodanine (class representative): higher ΔG‡; less efficient dienophile [1] |
| Quantified Difference | Isorhodanine derivatives are qualitatively and computationally established as more efficient dienophiles; quantitative ΔΔG‡ values are reported in the primary study [1]. |
| Conditions | DFT(M06-2X)/6-311+G(d,p) level, gas phase and continuous solvent (CH₃COOH) models [1] |
Why This Matters
For procurement decisions in synthetic chemistry programs, the isorhodanine core's superior cycloaddition reactivity enables access to thiopyrano[2,3-d]thiazole-fused scaffolds that cannot be efficiently obtained from rhodanine starting materials.
- [1] Berski, S., et al. (2019). Why are rhodanines less efficient reagents in Diels–Alder reactions than isorhodanines? A quantum chemical study. Journal of Molecular Modeling, 25(7), 186. DOI: 10.1007/s00894-019-4076-8 View Source
